Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Catalog No.
S1918361
CAS No.
5453-86-1
M.F
C9H6N2O5
M. Wt
222.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

CAS Number

5453-86-1

Product Name

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

IUPAC Name

methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

InChI

InChI=1S/C9H6N2O5/c1-15-9(12)8-6-3-2-5(11(13)14)4-7(6)16-10-8/h2-4H,1H3

InChI Key

RDAMDINPNCIMJD-UHFFFAOYSA-N

SMILES

COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]
  • Organic Synthesis

    M6NBC belongs to the class of benzoxazole derivatives. Benzoxazoles are a well-studied group of heterocyclic compounds known for their diverse biological activities []. The presence of the nitro group (-NO2) and the ester group (-COOCH3) on the benzoxazole ring might influence its reactivity in organic synthesis. Researchers might explore M6NBC as a building block for the synthesis of more complex molecules with desired properties.

  • Medicinal Chemistry

    Due to the presence of the nitro group, M6NBC could be investigated for potential medicinal properties. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiparasitic effects []. However, further research is needed to determine the specific activity profile of M6NBC.

  • Material Science

    Heterocyclic compounds like benzoxazoles can possess interesting photochemical and thermal properties []. These properties make them potentially useful in material science applications such as organic light-emitting diodes (OLEDs) or heat-resistant polymers. Studies on the photophysical and thermal behavior of M6NBC could be conducted to assess its potential in these areas.

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is an organic compound with the molecular formula C₉H₆N₂O₅ and a molecular weight of 222.15 g/mol. It is characterized by its nitro and carboxylate functional groups attached to a benzoxazole ring, which contributes to its chemical reactivity and potential biological activity. The compound has a boiling point of approximately 389ºC and a melting point around 120ºC, with a density of 1.487 g/cm³ .

Typical of compounds containing nitro and carboxylate groups. Key reactions include:

  • Nucleophilic Substitution: The nitro group can be reduced to an amine, while the carboxylate can undergo nucleophilic substitution with various nucleophiles.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Electrophilic Aromatic Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Several synthetic routes have been developed for the preparation of methyl 6-nitro-1,2-benzoxazole-3-carboxylate:

  • Nitration of Benzoxazole Derivatives: Starting from 1,2-benzoxazole, nitration can be performed using concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Carboxylation: The introduction of the carboxylate group can be achieved through a reaction with carbon dioxide in the presence of a base.
  • Esterification: Finally, methyl ester formation can be accomplished by reacting the carboxylic acid derivative with methanol in acidic conditions.

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate finds applications primarily in research settings:

  • Pharmaceutical Research: It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Chemical Biology: The compound may be used in studies investigating the interactions between small molecules and biological systems.

Several compounds share structural features with methyl 6-nitro-1,2-benzoxazole-3-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameCAS No.Structural Features
Methyl 5-nitro-1H-indazole-7-carboxylate632291-85-1Indazole ring with nitro and carboxylate
Methyl 4-nitro-1H-indazole-6-carboxylate72922-61-3Indazole ring with different positioning
Methyl 5-nitro-1-benzothiophene-2-carboxylate20699-86-9Contains a thiophene ring
Methyl 6-nitro-1H-indole-2-carboxylate136818-66-1Indole structure with nitro and carboxylate
Methyl 6-nitro-1,2-benzoxazol-3-amines89793-83-9Amine substitution instead of ester

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is unique due to its specific arrangement of functional groups that may impart distinct chemical reactivity and biological properties compared to similar compounds. Its combination of a benzoxazole framework with both nitro and carboxylate functionalities positions it as an interesting candidate for further study in medicinal chemistry.

XLogP3

1.7

Other CAS

5453-86-1

Wikipedia

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Dates

Modify: 2023-08-16

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